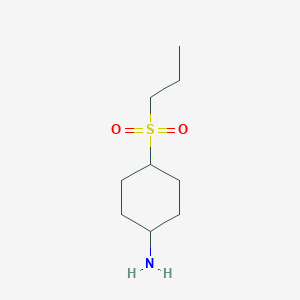

4-(Propane-1-sulfonyl)cyclohexan-1-amine

説明

4-(Propane-1-sulfonyl)cyclohexan-1-amine is a cyclohexylamine derivative featuring a propane sulfonyl group at the 4-position of the cyclohexane ring. This sulfonamide moiety imparts distinct electronic and steric properties, influencing solubility, stability, and biological interactions. The compound’s synthesis typically involves sulfonation of propane followed by nucleophilic substitution or coupling reactions with cyclohexanamine precursors. Its structural uniqueness lies in the sulfonyl group’s strong electron-withdrawing nature, which modulates the amine’s basicity and enhances polar interactions in biological systems .

特性

分子式 |

C9H19NO2S |

|---|---|

分子量 |

205.32 g/mol |

IUPAC名 |

4-propylsulfonylcyclohexan-1-amine |

InChI |

InChI=1S/C9H19NO2S/c1-2-7-13(11,12)9-5-3-8(10)4-6-9/h8-9H,2-7,10H2,1H3 |

InChIキー |

NZDOGLUPYLZYMO-UHFFFAOYSA-N |

正規SMILES |

CCCS(=O)(=O)C1CCC(CC1)N |

製品の起源 |

United States |

準備方法

The synthesis of 4-(Propane-1-sulfonyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclohexanone with propane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

化学反応の分析

4-(Propane-1-sulfonyl)cyclohexan-1-amine undergoes various chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common reagents and conditions for these reactions include mild temperatures, appropriate solvents (e.g., acetonitrile), and catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

4-(Propane-1-sulfonyl)cyclohexan-1-amine has several scientific research applications:

作用機序

The mechanism of action of 4-(Propane-1-sulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity . This interaction can affect various biochemical pathways and cellular processes .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Diversity and Physicochemical Properties

The 4-position of cyclohexan-1-amine serves as a critical modification site for tuning molecular properties. Key analogs and their substituents include:

| Compound Name | 4-Substituent | Key Properties (LogD, Solubility) |

|---|---|---|

| 4-(Propane-1-sulfonyl)cyclohexan-1-amine | Propane sulfonyl | High polarity, moderate LogD (est. ~1.5) |

| 4-(4-Trifluoromethylphenoxy)cyclohexan-1-amine | 4-Trifluoromethylphenoxy | Lipophilic (LogD ~2.8), aromatic |

| 4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine | 4-Methylpiperazine | Basic, enhanced solubility in acidic pH |

| 2-[(4-Chlorophenyl)methyl]-4-isopropylcyclohexan-1-amine | Chlorophenylmethyl + isopropyl | High lipophilicity (LogD ~1.7) |

Key Observations :

- Polarity: The propane sulfonyl group significantly increases polarity compared to aryloxy (e.g., 4-trifluoromethylphenoxy) or alkyl (e.g., isopropyl) substituents, improving aqueous solubility .

- Basicity : Sulfonyl groups reduce amine basicity (pKa ~8–9) compared to piperazinyl analogs (pKa ~10–11), affecting protonation under physiological conditions .

- LogD : Hydrophobic groups like chlorophenylmethyl or isopropyl elevate LogD, whereas sulfonyl derivatives balance lipophilicity and solubility .

KCa2 Channel Modulation (CyPPA Analogs)

- CyPPA (Template) : Features a pyrimidine-pyrazole core with a 4-substituted cyclohexanamine. Analogs with sulfonyl groups may enhance hydrogen bonding with channel residues (e.g., HA/HB helices in KCa2.2a), improving subtype selectivity (KCa2.2a/KCa2.3) .

- Sulfonyl vs.

Heme-Regulated Inhibitor (HRI) Activation

- Urea derivatives (e.g., 3r in ) with trifluoromethylphenoxy substituents show efficacy in HRI activation. The sulfonyl analog’s polarity may alter cellular uptake or target engagement compared to aryl-based activators .

Therapeutic Potential

- Neurological Disorders: Sulfonyl-containing analogs may improve KCa2.2a selectivity for treating spinocerebellar ataxia type 2 (SCA2) due to enhanced polar interactions .

- Antimicrobial Applications: Sulfonamides historically target bacterial dihydropteroate synthase; however, the propane sulfonyl group’s steric bulk may redirect activity toward novel targets .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。